2-Nitrophenylhydrazine Hydrochloride

描述

Chemical Identity and Structural Classification

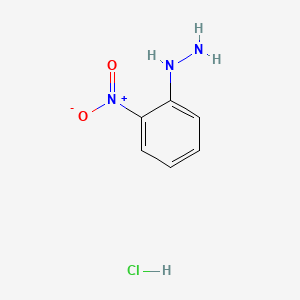

2-nitrophenylhydrazine hydrochloride exists as a crystalline solid with the molecular formula C6H8ClN3O2 and a molecular weight of 189.6 grams per mole. The compound is officially catalogued under CAS Registry Number 6293-87-4 and is classified as an aromatic hydrazine derivative containing a nitro substituent. The structural framework consists of a benzene ring bearing both a nitro group (-NO2) and a hydrazine group (-NHNH2) in ortho positions, with the addition of one equivalent of hydrochloric acid forming the hydrochloride salt.

The International Union of Pure and Applied Chemistry nomenclature identifies this compound as (2-nitrophenyl)hydrazine hydrochloride, reflecting its systematic structural organization. Alternative chemical names include 2-hydrazinonitrobenzene hydrochloride and ortho-nitrophenylhydrazine hydrochloride, which emphasize different aspects of its molecular architecture. The compound exhibits several synonymous designations in chemical databases, including 2-nitrophenylhydrazin, (2-nitroanilino)azanium, and hydrazine,(2-nitrophenyl)-, hydrochloride (1:1), demonstrating the various approaches to describing its chemical identity.

Physical characterization reveals that this compound appears as a powder to crystalline material with coloration ranging from light yellow to brown to dark green. The compound demonstrates hygroscopic properties and exhibits sensitivity to both light and air, necessitating storage under inert gas conditions at temperatures between 2-8°C. The melting point characteristics and thermal stability parameters contribute to its classification as a moderately stable organic compound suitable for laboratory applications.

Table 1: Fundamental Chemical Properties of this compound

Historical Development and Research Evolution

The development of this compound as a chemical reagent represents a significant advancement in derivatization chemistry that has evolved over several decades. The compound's entry into chemical databases occurred in the early 2000s, with PubChem records indicating initial creation dates of 2005 for structural documentation. This timeline corresponds with the broader expansion of hydrazine-based derivatization techniques that gained prominence in analytical chemistry during the late twentieth and early twenty-first centuries.

The historical context of hydrazine derivatives in chemical analysis traces back to the pioneering work with phenylhydrazine, which was the first hydrazine compound to be discovered and utilized for structural studies of carbohydrates. The evolution toward nitro-substituted phenylhydrazines represented a significant advancement in analytical methodology, as the nitro group provides enhanced detection capabilities through ultraviolet absorption and mass spectrometric fragmentation patterns. The development of 2-nitrophenylhydrazine as a derivatization agent marked a crucial step in expanding the analytical toolbox for carbonyl compound detection.

Research evolution has demonstrated increasing sophistication in the application of this compound, particularly in the field of liquid chromatography-mass spectrometry analysis. Early applications focused primarily on simple carbonyl detection, but contemporary research has expanded to include complex biological matrix analysis, environmental monitoring, and pharmaceutical intermediate synthesis. The compound's utility in fatty acid analysis represents a particularly significant advancement, enabling simultaneous quantification of short-, medium-, long-, and very long-chain fatty acids in human plasma.

Modern research trends indicate continued expansion of applications for this compound, with recent publications demonstrating its effectiveness in peptide analysis and protein characterization studies. The compound's ability to eliminate carbon-terminal rearrangement in peptide fragmentation has opened new avenues for proteomic research applications. These developments reflect the ongoing evolution of derivatization chemistry and the continued relevance of hydrazine-based reagents in contemporary analytical science.

Significance in Chemical Sciences

The significance of this compound in chemical sciences stems from its unique reactivity profile and versatile applications across multiple analytical disciplines. The compound serves as a fundamental derivatization reagent for the detection and quantification of carbonyl compounds, including aldehydes, ketones, and carboxylic acids. This reactivity is particularly valuable in analytical chemistry, where the formation of stable hydrazone derivatives enables enhanced detection sensitivity and improved chromatographic separation characteristics.

In pharmaceutical research, this compound has demonstrated significant utility as an intermediate in the synthesis of various therapeutic compounds. The compound's role in pharmaceutical development extends to anti-cancer agent synthesis, where its unique chemical properties facilitate the formation of complex molecular architectures required for biological activity. Research applications in pharmaceutical chemistry have demonstrated the compound's value in creating drug intermediates with enhanced pharmacological properties compared to non-derivatized precursors.

Environmental chemistry applications represent another critical area where this compound demonstrates significant scientific importance. The compound's ability to react selectively with carbonyl-containing pollutants enables accurate environmental monitoring and regulatory compliance testing. Water quality analysis particularly benefits from the enhanced detection capabilities provided by hydrazone derivative formation, allowing for precise quantification of organic contaminants at trace levels.

Biochemical research applications highlight the compound's significance in studying enzyme activity and protein interactions. The derivatization capabilities of this compound enable researchers to investigate metabolic pathways and develop biotechnological applications with improved analytical precision. These applications demonstrate the compound's value in advancing fundamental understanding of biological processes while supporting the development of practical biotechnology solutions.

Table 2: Scientific Applications of this compound

Relation to Parent Compound (2-Nitrophenylhydrazine)

The relationship between this compound and its parent compound 2-nitrophenylhydrazine reveals important distinctions in chemical properties and practical applications. The parent compound, 2-nitrophenylhydrazine, possesses the molecular formula C6H7N3O2 with a molecular weight of 153.14 grams per mole and CAS number 3034-19-3. This free base form exhibits different solubility characteristics and storage requirements compared to the hydrochloride salt derivative.

The formation of the hydrochloride salt significantly enhances the compound's solubility in polar solvents, making it more suitable for aqueous-based analytical procedures. While the parent compound 2-nitrophenylhydrazine typically requires storage at 2-8°C with water stabilization (approximately 30% water content), the hydrochloride form demonstrates improved stability characteristics under similar storage conditions. The addition of hydrochloric acid also modifies the compound's handling properties, reducing volatility and improving shelf-life stability.

Comparative analysis of chemical reactivity reveals that both forms maintain similar derivatization capabilities with carbonyl compounds, but the hydrochloride salt often provides more consistent results in quantitative analytical applications. The enhanced solubility of the hydrochloride form facilitates better mixing in reaction solutions and more complete derivatization reactions. These improvements translate to better analytical precision and reduced variability in analytical measurements.

Synthetic accessibility differs between the two forms, with the hydrochloride salt typically prepared through direct treatment of the parent compound with hydrochloric acid under controlled conditions. The parent compound synthesis involves copper-catalyzed coupling reactions using aryl halides, with 1-iodo-2-nitrobenzene serving as a common starting material in the presence of hydrazine hydrate. The conversion to the hydrochloride form represents a straightforward acid-base reaction that improves the compound's commercial viability and laboratory utility.

Table 3: Comparative Properties of 2-Nitrophenylhydrazine and its Hydrochloride Salt

| Property | 2-Nitrophenylhydrazine | This compound |

|---|---|---|

| Molecular Formula | C6H7N3O2 | C6H8ClN3O2 |

| Molecular Weight | 153.14 g/mol | 189.6 g/mol |

| CAS Number | 3034-19-3 | 6293-87-4 |

| Melting Point | 91-93°C | Not specified |

| Water Solubility | Limited (requires stabilization) | Enhanced |

| Storage Requirements | 2-8°C with 30% water | 2-8°C under inert gas |

| Analytical Applications | Derivatization agent | Improved derivatization agent |

Structure

3D Structure of Parent

属性

IUPAC Name |

(2-nitrophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2.ClH/c7-8-5-3-1-2-4-6(5)9(10)11;/h1-4,8H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUBVSAYUSFHNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60971848 | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-87-4, 56413-75-3 | |

| Record name | Hydrazine, (2-nitrophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Nitrophenylhydrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056413753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6293-87-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60971848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenylhydrazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

2-Nitrophenylhydrazine Hydrochloride can be synthesized through the nitration of phenylhydrazine. The process involves the following steps:

Nitration: Phenylhydrazine is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce a nitro group at the ortho position of the phenyl ring.

Purification: The resulting 2-nitrophenylhydrazine is purified through recrystallization.

Hydrochloride Formation: The purified 2-nitrophenylhydrazine is then reacted with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated equipment for the nitration and purification steps to ensure consistency and efficiency. The final product is typically obtained in high purity and yield .

化学反应分析

Reaction Conditions

| Step | Reactants | Conditions | Duration |

|---|---|---|---|

| 1 | 2-nitroaniline, HCl, NaNO₂ | -10 to 0 °C | 0.5 h |

| 2 | HCl, SnCl₂·2H₂O | Water | Variable |

Reaction with Carbonyl Compounds

One of the primary applications of 2-nitrophenylhydrazine hydrochloride is in the identification and quantification of carbonyl groups (aldehydes and ketones). The reaction proceeds through a condensation mechanism, forming a hydrazone derivative.

General Reaction:

This reaction yields a colored precipitate (dinitrophenylhydrazone), which can be used for qualitative analysis .

Derivatization for Chromatographic Analysis

In analytical chemistry, this compound serves as a derivatizing agent for fatty acids and other carboxylic acids, facilitating their detection via gas chromatography or liquid chromatography. The derivatization simplifies the analysis by enhancing sensitivity and specificity.

Example Reaction:

This method allows for direct injection into chromatographic systems without extensive sample preparation .

Redox Reactions

Research indicates that hydrazines, including derivatives like this compound, can participate in redox reactions with various coenzymes and substrates under specific pH conditions. The kinetics of these reactions can vary significantly based on the substituents on the hydrazine moiety and the nature of the oxidizing agent .

Analytical Chemistry

-

Used as a reagent for detecting carbonyl compounds.

-

Enhances accuracy in quantitative analysis.

Pharmaceutical Development

-

Serves as an intermediate in synthesizing anti-cancer agents.

-

Facilitates innovative drug formulation processes.

Environmental Testing

-

Analyzes pollutants in water samples.

-

Assists industries in meeting environmental regulations.

Material Science

科学研究应用

Analytical Chemistry

NPH is primarily recognized for its role as a reagent in the detection and quantification of carbonyl compounds. Its applications include:

- Colorimetric Methods : NPH reacts with carbonyl groups to form hydrazones, which can be quantified spectrophotometrically. This method enhances the accuracy of analytical techniques used in various samples, including food and biological materials .

- High-Performance Liquid Chromatography (HPLC) : NPH is employed as a pre-column labeling agent for fatty acids and other compounds, improving the resolution and sensitivity of HPLC analyses .

Pharmaceutical Development

NPH plays a crucial role in synthesizing pharmaceutical intermediates:

- Anticancer Agents : It has been utilized in developing compounds that exhibit anticancer properties. For instance, studies have shown that derivatives of NPH can enhance the efficacy of existing drugs against resistant cancer cell lines .

- Drug Formulation : The compound serves as a building block for synthesizing various pharmacologically active hydrazones, which are important in drug design and development .

Environmental Testing

In environmental chemistry, NPH is used for analyzing pollutants:

- Water Quality Testing : NPH aids in detecting carbonyl pollutants in water samples, helping industries comply with environmental regulations. Its ability to form stable derivatives with environmental contaminants makes it a valuable tool for monitoring water quality .

Biochemistry

NPH is significant in biochemical research:

- Enzyme Activity Studies : It is utilized to study enzyme kinetics and protein interactions. By forming hydrazones with carbonyl-containing substrates, researchers can gain insights into metabolic pathways and enzyme mechanisms .

- Metabolomics : NPH assists in profiling metabolic changes by derivatizing metabolites for improved detection and quantification using mass spectrometry techniques .

Material Science

NPH contributes to advancements in material science:

- Synthesis of Azo Dyes : It is involved in producing azo dyes, which are widely used in the textile industry. The ability to form stable azo compounds from hydrazines makes NPH an essential reagent in dye synthesis .

- Polymer Chemistry : The compound's reactivity allows it to be used in creating functionalized polymers with specific properties for various applications, including coatings and adhesives .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of NPH derivatives against MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, enhancing the potential for developing new therapeutic agents .

Case Study 2: Environmental Monitoring

In a recent environmental study, NPH was employed to assess the presence of carbonyl pollutants in industrial wastewater. The findings demonstrated its effectiveness as a reliable reagent for monitoring compliance with environmental standards .

作用机制

The mechanism of action of 2-Nitrophenylhydrazine Hydrochloride involves its ability to form stable derivatives with various analytes. The hydrazine moiety reacts with carbonyl groups to form hydrazones, which are stable and can be easily detected and quantified using chromatographic techniques. This property makes it a valuable tool in analytical chemistry for the detection of carbonyl-containing compounds .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The reactivity and applications of 2-NPH.HCl are influenced by the position of the nitro group and the presence of substituents. Key analogs include:

Reactivity and Derivatization Efficiency

Carboxylic Acid Derivatization

- 2-NPH.HCl reacts with carboxylic acids in the presence of carbodiimide reagents (e.g., EDC) to form hydrazides. This enables rapid (<15 min) and quantitative recovery (98–102%) of fatty acids, as demonstrated in RP-HPLC analyses .

- 4-NPH requires longer reaction times for similar analytes due to steric hindrance from the para-nitro group .

Peptide Analysis

- Derivatization with 2-NPH.HCl generates sequence-specific fragment ions (e.g., "b" and "y" ions) in MS/MS, outperforming 3-NPH.HCl and 4-NPH in peptide identification .

Stability and Sensitivity

Research Findings and Data

Derivatization Efficiency in MS

Stability Comparisons

- 2-NPH.HCl retains >95% activity after 24 hours in acidic buffers, whereas 2-NPH degrades by 40% under similar conditions .

生物活性

2-Nitrophenylhydrazine hydrochloride (2-NPH·HCl) is a chemical compound with significant biological activity. This article explores its mechanisms of action, toxicological effects, and applications in biological research, supported by relevant data tables and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 153.14 g/mol

- CAS Number : 3034-19-3

The biological activity of 2-NPH·HCl is largely attributed to its ability to form hydrazones with carbonyl compounds. This reaction is pivotal in various biochemical assays, particularly in the quantification of short-chain fatty acids (SCFAs) as derivatives for high-performance liquid chromatography (HPLC) analysis . The derivatization process enhances the detection sensitivity and resolution of SCFAs, which are crucial indicators of gut microbiota health and metabolic status .

Toxicological Effects

Research indicates that hydrazine derivatives, including 2-NPH·HCl, exhibit potential carcinogenic properties. Long-term exposure to phenylhydrazine compounds has been linked to various forms of cancer, including lung and stomach cancers in animal studies . The mechanism may involve indirect alkylation of DNA, leading to mutagenic effects. The following table summarizes key findings from toxicological studies:

Derivatization for HPLC Analysis

2-NPH·HCl is widely used in analytical chemistry for the derivatization of various compounds, enhancing their detection in chromatographic methods. For instance, it has been employed in the analysis of fatty acids derived from biological samples . The following table outlines a typical HPLC method utilizing 2-NPH·HCl:

| Parameter | Details |

|---|---|

| Column | Luna Phenomenex CN |

| Mobile Phase | Phosphate buffer/Acetonitrile (50:50) |

| Detection Wavelength | 240 nm |

| Sample Preparation | Derivatization with 2-NPH·HCl |

Case Studies

- Short-Chain Fatty Acid Analysis : A study utilized 2-NPH·HCl to derivatize SCFAs in mouse feces, demonstrating its effectiveness in monitoring gut microbiota changes associated with dietary modifications .

- Toxicity Assessment : A comprehensive review highlighted the toxicological implications of hydrazine exposure, detailing systemic effects such as respiratory distress and neurological symptoms following inhalation or ingestion .

- Carcinogenic Potential : Research involving chronic exposure to phenylhydrazine derivatives indicated a correlation between dosage and tumor incidence in laboratory animals, emphasizing the need for caution in handling these compounds .

常见问题

Q. What are the recommended methods for synthesizing 2-nitrophenylhydrazine hydrochloride and characterizing its purity?

Methodological Answer:

- Synthesis : While direct synthesis protocols are not explicitly detailed in the provided evidence, analogous hydrazine derivatives (e.g., (2-Chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride) are synthesized via nucleophilic substitution or condensation reactions . For this compound, typical routes involve reacting 2-nitroaniline with hydrazine under acidic conditions.

- Purification : Recrystallization from hot methanol or ethanol is recommended due to its solubility in these solvents .

- Characterization :

Q. How should this compound be handled and stored to ensure stability in laboratory settings?

Methodological Answer:

- Handling :

- Storage :

Q. What are the primary applications of this compound in analytical chemistry?

Methodological Answer:

- Derivatization of Carbonyl Compounds : Reacts with aldehydes/ketones to form hydrazones, enabling UV/Vis or LC-MS detection. Optimize at pH 4–5 using 0.1 M HCl and 30-min incubation at 40°C .

- Fatty Acid Analysis : Derivatizes carboxylic acids (e.g., ursodeoxycholic acid) in the presence of EDC·HCl and pyridine, followed by LC-MS/MS with a C18 column .

- Metabolomics : Used in pre-column derivatization for detecting short-chain fatty acids in biological matrices .

Advanced Research Questions

Q. How can researchers optimize derivatization protocols using this compound for trace analysis of carboxylic acids?

Methodological Answer:

Q. What strategies mitigate instability issues of this compound during long-term experiments?

Methodological Answer:

Q. How to address contradictory analytical results when using this compound in different matrices?

Methodological Answer:

- Matrix-Specific Calibration : Use matrix-matched standards (e.g., spiked plasma or urine) to account for ion suppression/enhancement in LC-MS .

- Cross-Validation : Compare results with alternative methods (e.g., GC-MS after silylation) to resolve discrepancies .

- Interference Removal : Pre-treat samples with SPE cartridges (e.g., C18 or HLB) to remove interfering lipids or proteins .

Q. What are the mechanistic insights into the derivatization reaction between this compound and carbonyl compounds?

Methodological Answer:

- Reaction Pathway :

- Side Reactions : Competing azo compound formation may occur at elevated temperatures (>50°C); monitor via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。